molecular formula C19H23NO4S B265092 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Katalognummer B265092
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: PJKZTBNQAWWADE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline derivatives. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B) and has been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.

Wirkmechanismus

The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the inhibition of the enzyme 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is responsible for the breakdown of dopamine in the brain, and by inhibiting this enzyme, the levels of dopamine in the brain can be increased. This can help alleviate the symptoms of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are primarily related to its inhibition of the enzyme 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. By inhibiting this enzyme, the levels of dopamine in the brain can be increased, which can help alleviate the symptoms of Parkinson's disease. In addition, this compound has been found to have antioxidant properties, which can help protect the brain from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments include its potent and selective inhibition of the enzyme 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which makes it a useful tool for studying the role of this enzyme in neurodegenerative disorders such as Parkinson's disease. However, one limitation of using this compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of more potent and selective 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline inhibitors for the treatment of Parkinson's disease. In addition, this compound has been found to have antioxidant properties, which may have potential applications in the treatment of other neurodegenerative disorders such as Alzheimer's disease. Further research is needed to explore these potential therapeutic applications.

Synthesemethoden

The synthesis of 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the reaction of 3,4-dimethylbenzene sulfonic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Wissenschaftliche Forschungsanwendungen

2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. It has been found to be a potent and selective inhibitor of the enzyme 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is involved in the breakdown of dopamine in the brain. By inhibiting 2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound can increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.

Eigenschaften

Produktname

2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molekularformel

C19H23NO4S

Molekulargewicht

361.5 g/mol

IUPAC-Name

2-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H23NO4S/c1-13-5-6-17(9-14(13)2)25(21,22)20-8-7-15-10-18(23-3)19(24-4)11-16(15)12-20/h5-6,9-11H,7-8,12H2,1-4H3

InChI-Schlüssel

PJKZTBNQAWWADE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.